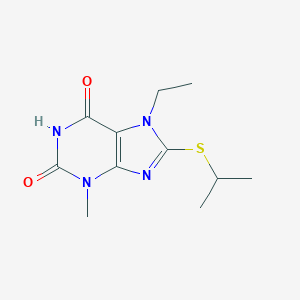
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as ETP, is a purine derivative that has been extensively studied for its potential therapeutic applications. ETP is a potent inhibitor of the enzyme adenosine deaminase (ADA), which is responsible for the breakdown of adenosine in the body. Inhibition of ADA leads to an increase in adenosine levels, which has been shown to have a variety of beneficial effects in the body.
Mecanismo De Acción
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione's mechanism of action is primarily through the inhibition of ADA, which leads to an increase in adenosine levels. Adenosine has been shown to have a variety of effects in the body, including anti-inflammatory, immunosuppressive, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on adenosine levels, this compound has been shown to have anti-inflammatory and immunosuppressive effects, as well as anti-cancer and neuroprotective effects. This compound has also been shown to have effects on various signaling pathways in the body, including the NF-kappaB and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione in lab experiments is its potent inhibitory effects on ADA, which allows for the manipulation of adenosine levels in the body. However, one limitation of using this compound is its potential toxicity at high concentrations, which can lead to adverse effects in cells and tissues.
Direcciones Futuras
There are several potential future directions for research on 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione. One area of interest is the development of more potent and selective inhibitors of ADA, which could have even greater therapeutic potential. Another area of interest is the exploration of this compound's effects on other signaling pathways in the body, which could lead to the development of novel therapies for various diseases. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of interest for future research.
Métodos De Síntesis
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can be synthesized through a multi-step process involving the reaction of 2-chloroadenine with ethyl isothiocyanate, followed by a series of reactions involving various reagents and solvents. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of areas, including immunology, oncology, and neurology. In immunology, this compound has been shown to have immunosuppressive effects, making it a potential treatment for autoimmune diseases and transplant rejection. In oncology, this compound has been shown to have anti-cancer effects, making it a potential treatment for various types of cancer. In neurology, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
7-ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-5-15-7-8(12-11(15)18-6(2)3)14(4)10(17)13-9(7)16/h6H,5H2,1-4H3,(H,13,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGAFFXKZCRIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-6-iodo-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406774.png)
![1-(4-chlorophenyl)-3-methyl-4-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1H-pyrazol-5-ol](/img/structure/B406775.png)
![N-(4-{6-[4-(acetylamino)phenyl][1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl}phenyl)acetamide](/img/structure/B406776.png)
![N-[4-(6-{4-[(thien-2-ylcarbonyl)amino]phenyl}[1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B406778.png)
![4-methyl-N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406779.png)
![N-[2-(4-bromophenyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B406781.png)
![4-[5-(9-anthryl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406784.png)
![1-Bromo-17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406785.png)
![Butyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406788.png)
![1-Bromo-17-(2,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406790.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B406792.png)
![2-(4-Chlorophenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406793.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406795.png)
![2-(5-Methyl-1,3-benzoxazol-2-yl)-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B406797.png)